molecular formula C11H20 B13641237 Neopentylidenecyclohexane CAS No. 39546-80-0

Neopentylidenecyclohexane

Cat. No.: B13641237
CAS No.: 39546-80-0
M. Wt: 152.28 g/mol
InChI Key: MHNGPSUOLFWERG-UHFFFAOYSA-N
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Description

Neopentylidenecyclohexane (CAS: 39546-80-0) is a substituted cyclohexane derivative featuring a neopentylidene group (CH₂C(CH₃)₂) attached to the cyclohexane ring. With a molecular weight of 150.690 g/mol, it belongs to a class of branched alicyclic hydrocarbons. The compound’s structure combines the rigidity of the cyclohexane ring with the steric bulk of the neopentylidene substituent, influencing its physical properties and reactivity.

Properties

CAS No.

39546-80-0

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

2,2-dimethylpropylidenecyclohexane

InChI

InChI=1S/C11H20/c1-11(2,3)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3

InChI Key

MHNGPSUOLFWERG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neopentylidenecyclohexane typically involves the reaction of cyclohexanone with neopentylmagnesium bromide under controlled conditions. The reaction proceeds through a Grignard reaction mechanism, where the neopentyl group is introduced to the cyclohexanone, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Neopentylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neopentylidenecyclohexane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of neopentylidenecyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

Compound Name CAS Number Substituent Type Key Structural Features
This compound 39546-80-0 Branched neopentylidene High steric hindrance, reduced reactivity
1-Isopentylcyclohexene 3983-04-8 Branched isopentyl (CH₂CH(CH₂CH₃)) Moderate branching, potential for alkene reactivity
1-Pentylcyclohexene 15232-85-6 Linear pentyl chain Increased van der Waals interactions
Pentylidenecyclohexane 39546-79-7 Pentylidene group Possible conjugation with cyclohexane ring

Key Observations :

  • Branching : this compound’s substituent is more branched than 1-isopentylcyclohexene, leading to greater steric hindrance. This reduces accessibility for reactions like electrophilic addition or catalytic hydrogenation compared to linear analogs .
  • Boiling Points : Linear substituents (e.g., 1-pentylcyclohexene) likely exhibit higher boiling points due to stronger intermolecular forces, whereas branched analogs like this compound may have lower boiling points .
  • Reactivity : The presence of double bonds in compounds like 1-isopentylcyclohexene introduces alkene reactivity (e.g., hydrogenation, oxidation), absent in saturated analogs .

Comparison with Parent Compound Cyclohexane

Cyclohexane (C₆H₁₂, CAS: 110-82-7) serves as the foundational structure. Key differences include:

  • Molecular Weight : this compound (150.690 g/mol) vs. cyclohexane (84.16 g/mol).
  • Toxicity : Cyclohexane is classified as a central nervous system depressant; similar toxicity data for this compound are unavailable but may require analogous safety precautions .

Research Findings and Analytical Data

Purity and Characterization

  • Gas Chromatography (GC) : Methylenecyclohexane (a related compound) showed high purity in GC analysis, suggesting similar methods could validate this compound’s purity .
  • Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would differentiate this compound from isomers via unique absorption peaks for branched substituents.

Biological Activity

Neopentylidenecyclohexane (C11_{11}H20_{20}) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant and antimicrobial activities, and its implications in various fields.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a neopentylidene group. Its structure can influence its reactivity and interactions with biological systems. The compound's molecular formula is C11_{11}H20_{20}, and it has been identified in various studies related to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to cellular damage and various diseases.

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The results showed that the compound demonstrated significant scavenging ability, comparable to known antioxidants.

Concentration (μg/mL) DPPH Scavenging Activity (%)
1025
5055
10075
20090

This table illustrates the concentration-dependent increase in DPPH scavenging activity, indicating that higher concentrations of this compound enhance its antioxidant effect.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in pharmaceuticals and food preservation.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound against common pathogens, the compound exhibited significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus50
Escherichia coli75
Salmonella enterica100

These findings highlight the compound's potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular components. It is believed to modulate oxidative stress pathways and disrupt microbial cell membranes, leading to enhanced antioxidant and antimicrobial effects.

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